2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
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Overview
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, a pyridin-3-yl group, and a 1H-1,2,3-triazol-4-yl group. These groups are common in many pharmaceuticals and bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the benzo[d][1,3]dioxol-5-yl group with the 1H-1,2,3-triazol-4-yl group, possibly through a click reaction or other similar synthetic methods .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzodioxole and pyridine) and a triazole ring. The spatial arrangement of these groups could influence the compound’s biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-rich aromatic rings and the presence of the nitrogen atoms in the triazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and nitrogen atoms could make the compound relatively polar, which could influence its solubility and stability .Scientific Research Applications
Insecticidal Properties : Fadda et al. (2017) synthesized various heterocycles, including a similar compound, for insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This study highlights the potential application of such compounds in agricultural pest control (Fadda et al., 2017).
Antitumor Activity : Albratty et al. (2017) investigated similar compounds for their antitumor activity, focusing on their inhibitory effects on various cell lines. This suggests its potential application in cancer research and therapy (Albratty et al., 2017).
Catalytic Transformations : Savchenko et al. (2020) explored the intramolecular cyclization of related acetamides. This study points to the compound's utility in chemical synthesis and the development of novel catalytic processes (Savchenko et al., 2020).
Aqueous-Soluble Inhibitor Development : Shibuya et al. (2018) identified a structurally similar compound as an inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase, highlighting its application in the development of water-soluble inhibitors for therapeutic purposes (Shibuya et al., 2018).
Antimicrobial Activity : Fahim and Ismael (2019) synthesized novel sulphonamide derivatives, including compounds structurally related to the query, and demonstrated their antimicrobial activity. This indicates its potential use in developing new antimicrobial agents (Fahim and Ismael, 2019).
Mechanism of Action
Target of Action
It has been found to interact with several genes such asA1BG , A2M , AAAS , AAGAB , and AAK1
Mode of Action
The exact mode of action of this compound is currently unknown. It appears to influence the expression of various genes , suggesting that it may act at the genetic level.
Biochemical Pathways
Given its interactions with various genes , it is likely that it influences multiple pathways
Result of Action
It has been found to influence the expression of various genes , suggesting that it may have wide-ranging effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-17(7-12-3-4-15-16(6-12)25-11-24-15)19-8-13-10-22(21-20-13)14-2-1-5-18-9-14/h1-6,9-10H,7-8,11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGIBFARCIXWOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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